Lauroyl-L-carnitine chloride

Description

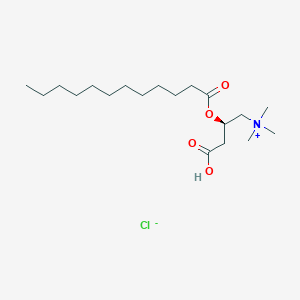

Lauroyl-L-carnitine chloride (CAS 6919-91-1) is a long-chain acylcarnitine and surfactant derived from the natural amino acid L-carnitine. Its molecular formula is C₁₉H₃₈ClNO₄, with a molecular weight of 379.96 g/mol . This compound features a lauroyl (C12:0) fatty acid ester linked to L-carnitine, enabling its role in fatty acid metabolism and membrane permeability enhancement. It is utilized to deliver fluorescent probes into pig gut cells and serves as a biomarker for diagnosing fatty acid oxidation defects .

Properties

IUPAC Name |

[(2R)-3-carboxy-2-dodecanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBBUDRTWRVCFN-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of L-Carnitine with Lauroyl Chloride

The most widely documented method involves the acylation of L-carnitine using lauroyl chloride in an acetic acid medium. This reaction proceeds via nucleophilic substitution, where the hydroxyl group of L-carnitine reacts with the acyl chloride to form the ester bond. The molar ratio of L-carnitine to lauroyl chloride is critical, with optimal results observed at a 1:1.2 ratio. Excess lauroyl chloride (>1.5 equivalents) leads to side reactions, such as diacylation, reducing product purity.

Reaction Conditions:

Solvent Selection and Reaction Optimization

Acetic acid serves dual roles as a solvent and proton donor, facilitating the acylation without requiring additional catalysts. Post-reaction, acetone is introduced to precipitate the crude product, achieving a yield of 98.1% in the initial crystallization step. Ethanol or methanol is subsequently used for recrystallization, enhancing purity to >99.5%.

Table 1: Comparative Analysis of Solvent Systems

| Solvent | Role | Volume Ratio (vs. Product) | Purity Post-Crystallization |

|---|---|---|---|

| Acetic Acid | Reaction Medium | 1.6–3.0 | 98.1% |

| Acetone | Primary Crystallization | 2.0–5.0 | 95–98% |

| Ethanol | Recrystallization | 0.4–3.0 | 99.5–99.7% |

Process Parameters and Yield Optimization

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 50 | 8 | 92.5 | 99.2 |

| 70 | 8 | 98.4 | 99.7 |

| 75 | 5 | 98.1 | 99.5 |

Recrystallization Techniques

Recrystallization in ethanol or methanol removes residual acetic acid and unreacted starting materials. For instance, dissolving the crude product in ethanol (3:1 mass ratio) at 65°C, followed by cooling to 0–10°C, yields a 95.3% recovery of pure this compound. Activated carbon may be added during this step to decolorize the solution.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

The patent literature specifies HPLC conditions for quality control:

-

Column: APS-2 Hypersil (4.6 mm × 250 mm, 5 μm)

-

Mobile Phase: Buffered aqueous solution (pH 4.7)

-

Flow Rate: 0.8 mL/min

-

Detection: UV at 205 nm

These parameters resolve this compound from impurities, confirming a purity of 99.5–99.7%.

Industrial Scalability and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions: Lauroyl-L-carnitine (chloride) undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions.

Reduction: It can be reduced using appropriate reducing agents.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include hydroxide ions and amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Cosmetic Formulations

Moisturizing Properties

Lauroyl-L-carnitine chloride is utilized in skincare products for its ability to enhance skin hydration and elasticity. Its surfactant properties allow it to act as an emulsifier, stabilizing formulations and improving the texture of creams and lotions .

Case Study: Skin Hydration

A study examining the effects of various moisturizing agents found that formulations containing this compound significantly improved skin moisture levels compared to control groups, demonstrating its efficacy as a skin conditioning agent .

Pharmaceutical Applications

Bioavailability Enhancement

In pharmaceuticals, this compound is explored for enhancing the bioavailability of certain drugs. Its ability to facilitate cellular uptake makes it a candidate for drug delivery systems, particularly for hydrophobic compounds .

Case Study: Drug Formulation

Research on drug formulations incorporating this compound showed increased absorption rates in animal models, suggesting potential benefits in treating conditions requiring rapid drug action .

Nutrition Supplements

Fat Metabolism and Energy Production

This compound is often included in dietary supplements aimed at promoting fat metabolism and energy production. It is particularly popular among athletes looking to enhance performance through improved energy utilization .

Case Study: Athletic Performance

A clinical trial involving athletes demonstrated that supplementation with this compound led to improved endurance and reduced fatigue during prolonged exercise sessions, highlighting its role in sports nutrition .

Cell Culture Media

Support for Cell Growth

In research laboratories, this compound is added to cell culture media to support the growth of various cell types. Its properties help maintain cellular health and viability, contributing to advancements in biomedical research .

Case Study: Cell Viability Assays

Experiments using this compound in cell cultures revealed enhanced cell viability and proliferation rates compared to traditional media, indicating its potential as a valuable additive in cell culture protocols .

Food Industry

Flavor Enhancement and Stability

this compound is employed as a food additive, enhancing flavor profiles and stability in products. Its natural origin appeals to manufacturers seeking alternatives to synthetic additives .

Case Study: Food Products

A study assessing the impact of this compound on food stability found that products containing this compound exhibited longer shelf lives and maintained flavor integrity over time, making it an attractive option for food manufacturers .

Summary Table of Applications

| Application Area | Key Benefits | Notable Findings |

|---|---|---|

| Cosmetic Formulations | Improves skin hydration and elasticity | Enhanced moisture levels in clinical studies |

| Pharmaceutical | Increases bioavailability of drugs | Higher absorption rates in animal studies |

| Nutrition Supplements | Aids fat metabolism and energy production | Improved endurance in athletic trials |

| Cell Culture Media | Supports growth of various cell types | Increased cell viability observed |

| Food Industry | Enhances flavor and stability | Longer shelf life and maintained flavor integrity |

Mechanism of Action

The mechanism of action of lauroyl-L-carnitine (chloride) involves its role as an acylcarnitine . It facilitates the transport of fatty acids into mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining energy homeostasis in cells. The compound also interacts with cell membranes, enhancing their permeability and facilitating the delivery of other compounds .

Comparison with Similar Compounds

Structural and Chemical Properties

Acylcarnitines vary in acyl chain length and solubility, influencing their biological functions. Below is a comparative analysis:

Key Observations :

- Chain Length vs. Function: Longer chains (C18:0, C14:0): Higher hydrophobicity limits solubility but enhances tissue-specific accumulation (e.g., stearoyl in the cerebellum) . Shorter chains (C6:0): Greater water solubility facilitates rapid metabolic processing . C12:0 (lauroyl): Balances solubility and membrane permeability, making it ideal for drug delivery and diagnostic applications .

Metabolic and Diagnostic Roles

- Lauroyl-L-carnitine : Accumulates in fatty acid β-oxidation defects (e.g., carnitine palmitoyltransferase II deficiency). Elevated levels in blood or urine correlate with metabolic disorders .

- Stearoyl-L-carnitine : Linked to neurodegenerative conditions; inhibits glycine transporter GlyT2 in synaptic regulation .

- Myristoyl-L-carnitine : Elevated in diabetes and autoimmune hepatitis, suggesting its role as a disease-specific biomarker .

Research Findings and Clinical Relevance

Mechanistic Insights

Comparative Efficacy in Disease Models

- Fatty Acid Oxidation Disorders: Lauroyl-L-carnitine levels are more sensitive than myristoyl or stearoyl derivatives in diagnosing long-chain defects .

- Neurological Applications : Stearoyl-L-carnitine shows promise in synaptic regulation, while lauroyl derivatives are less studied in this context .

Biological Activity

Lauroyl-L-carnitine chloride, a derivative of L-carnitine, is an acylcarnitine compound with a variety of biological activities. This article explores its properties, mechanisms of action, and implications for health and disease, drawing on diverse research studies.

- Molecular Formula : CHClNO

- Molecular Weight : 379.96 g/mol

- CAS Number : 6919-91-1

This compound is characterized by its long aliphatic chain, which influences its solubility and interaction with biological membranes.

- Absorption Enhancer : this compound has been identified as an absorption enhancer, facilitating the transport of various compounds across cellular membranes. This property is particularly relevant in pharmaceutical applications where enhancing bioavailability is crucial .

- Fatty Acid Transport : As a member of the acylcarnitine family, lauroyl-L-carnitine plays a critical role in the transport of fatty acids into mitochondria for β-oxidation, a vital process for energy production . By aiding in the translocation of fatty acids, it supports metabolic functions and energy homeostasis.

- Inhibition of Glycine Transport : Research has shown that lauroyl-L-carnitine exhibits minimal inhibitory activity on glycine transporters (GlyT1 and GlyT2), with an IC greater than 10 μM. This suggests that while it may not be a potent inhibitor compared to other acylcarnitines, it contributes to the modulation of neurotransmitter transport .

Case Studies and Research Findings

- Metabolic Disorders : In studies involving patients with metabolic disorders such as malonic acidemia, lauroyl-L-carnitine was monitored as part of acylcarnitine profiles to assess fatty acid metabolism dysfunctions. Its levels can indicate carnitine deficiency or metabolic blockages .

- Antimicrobial Activity : Lauroyl-L-carnitine has been investigated for its antimicrobial properties. It demonstrated effectiveness against certain bacterial strains, suggesting potential applications in developing antimicrobial therapies .

Summary of Key Findings

Clinical Implications

The biological activity of this compound suggests several clinical applications:

- Pharmaceutical Formulations : Its ability to enhance absorption makes it a valuable component in drug formulations aimed at improving bioavailability.

- Metabolic Health : Supplementation with lauroyl-L-carnitine may support individuals with metabolic disorders by improving fatty acid utilization and energy production.

- Infection Control : Given its antimicrobial properties, further research could explore its use in treating infections or as an adjunct therapy in antibiotic regimens.

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Lauroyl-L-carnitine chloride with high purity?

To synthesize this compound, esterification of L-carnitine with lauroyl chloride under controlled anhydrous conditions is standard. Characterization requires:

- Purity assessment : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with ≥95% purity thresholds .

- Structural confirmation : Nuclear magnetic resonance (NMR) for acyl chain integration and Fourier-transform infrared spectroscopy (FTIR) to verify ester bond formation.

- Solubility optimization : Dissolve in heated (37°C) aqueous buffers with ultrasonic agitation to overcome limited solubility .

Q. How should researchers design experiments to study this compound’s role in fatty acid oxidation defects?

- Model systems : Use primary hepatocytes or fibroblasts from patients with mitochondrial β-oxidation disorders.

- Biomarker quantification : Measure Lauroyl-L-carnitine levels via tandem mass spectrometry (LC-MS/MS) in plasma or urine, as elevated concentrations correlate with impaired long-chain fatty acid metabolism .

- Controls : Include healthy donor samples and carnitine palmitoyltransferase (CPT) enzyme activity assays to validate defects.

Advanced Research Questions

Q. What methodological challenges arise when interpreting contradictory data on this compound’s pro-oxidant effects?

Discrepancies in reactive oxygen species (ROS) studies may stem from:

- Dosage variability : Threshold-dependent effects (e.g., low doses as antioxidants vs. high doses inducing oxidative stress).

- Cell-type specificity : Mitochondrial membrane composition differences in hepatocytes vs. neuronal cells .

- Experimental validation : Use ROS scavengers (e.g., N-acetylcysteine) and parallel assays (e.g., glutathione depletion) to confirm mechanisms.

Q. How can researchers optimize this compound as an absorption enhancer in drug delivery studies?

- In vitro models : Use Caco-2 cell monolayers to assess paracellular permeability enhancements via transepithelial electrical resistance (TEER) measurements .

- Formulation variables : Test pH-dependent solubility (e.g., 6.5–7.4) and co-administration with bile salts for synergistic effects .

- Safety profiling : Measure cytotoxicity via lactate dehydrogenase (LDH) leakage assays and validate mucosal integrity post-treatment.

Q. What analytical strategies resolve ambiguities in distinguishing this compound from its isotopic analogs (e.g., deuterated derivatives)?

- Mass spectrometry : Employ high-resolution MS (HRMS) to differentiate m/z shifts (e.g., +3 Da for Lauroyl-L-carnitine-d3 chloride) .

- Chromatographic separation : Optimize reverse-phase HPLC gradients to resolve co-eluting peaks.

- Reference standards : Use commercially available deuterated derivatives (e.g., Lauroyl-L-carnitine-d3 chloride, CAS 2687960-76-3) for calibration .

Methodological Guidelines

Q. How should statistical analyses be structured for preclinical studies involving this compound?

- NIH compliance : Adhere to NIH guidelines for preclinical research, including randomization, blinding, and power analysis to determine sample sizes .

- Data reporting : Use mean ± SEM with p-values adjusted for multiple comparisons (e.g., Bonferroni correction). Provide raw datasets in supplementary materials .

Q. What protocols ensure reproducibility in this compound-based assays?

- Detailed documentation : Specify batch numbers, purity grades (e.g., ≥99% by TLC ), and storage conditions (−20°C in desiccated environments).

- Replication : Include triplicate technical replicates and independent biological repeats.

- Negative controls : Test carnitine-free buffers and solvent-only treatments to exclude artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.